N-benzyl-2,3,4-trifluorobenzamide
Description
N-Benzyl-2,2,2-trifluoroacetamide is a fluorinated benzamide derivative synthesized via Friedel–Crafts acylation of benzylamine with trifluoroacetic anhydride . Its structure is confirmed by spectroscopic (NMR, mass spectrometry) and crystallographic techniques. The compound exhibits notable biological activities, including antimicrobial, antioxidant, and cytotoxic properties. Key findings include:
- Antimicrobial Activity: Effective against fungi (e.g., Aspergillus flavus, MIC = 15.62 µg/mL) and bacteria, though less potent than standard agents like ketoconazole .
- Antioxidant Capacity: Demonstrates 78.97% DPPH radical scavenging at 1,000 µg/mL and a ferric-reducing power of 1.352 mM Fe(II)/g, exceeding some standards .
- Synthetic Efficiency: Hydrogenation yields 44% 2,2,2-trifluoroethanol under iron-catalyzed conditions .
Properties
IUPAC Name |
N-benzyl-2,3,4-trifluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-11-7-6-10(12(16)13(11)17)14(19)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZGTKMVHZKVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,3,4-trifluorobenzamide typically involves the reaction of 2,3,4-trifluorobenzoic acid with benzylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,3,4-trifluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzyl derivatives.
Scientific Research Applications
N-benzyl-2,3,4-trifluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2,3,4-trifluorobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Activity
N-Benzyl-2,2,2-trifluoroacetamide shows broad-spectrum antifungal activity but lower potency compared to fluorinated nitrones (e.g., 10a–d in ). For example:
| Compound | MIC (µg/mL) Against A. flavus | Reference |
|---|---|---|
| N-Benzyl-2,2,2-trifluoroacetamide | 15.62 | |
| Nitrone 10c (2,4-difluorophenyl) | Not reported (superior LOX inhibition, IC₅₀ = 10 µM) |
While the benzamide derivative targets fungal enzymes like lanosterol 14α-demethylase (CYP51) via molecular docking (low docking energy ), nitrones like 10c inhibit lipoxygenase (LOX), a key enzyme in inflammation .
Antioxidant Performance
N-Benzyl-2,2,2-trifluoroacetamide outperforms standard antioxidants in ferric-reducing assays but lags behind fluorinated nitrones in DPPH radical scavenging:
The nitrones’ superior DPPH activity is attributed to their triazole-imine oxide moieties, which enhance radical stabilization .
Cytotoxicity and Therapeutic Potential
N-Benzyl-2,2,2-trifluoroacetamide exhibits moderate cytotoxicity (IC₅₀ = 100 µg/mL), whereas data for nitrones 10a–d are unavailable. However, its selective toxicity toward microbial over mammalian cells (evidenced by molecular docking ) suggests a favorable therapeutic window.
Data Tables
Discussion and Implications
N-Benzyl-2,2,2-trifluoroacetamide’s trifluoromethyl group enhances lipid solubility and target binding, but its antimicrobial efficacy is overshadowed by nitrones with fluorinated aryl groups. Structural modifications, such as introducing triazole rings (as in 10a–d ), could improve radical scavenging and enzyme inhibition. Future studies should explore hybrid derivatives combining benzamide and triazole motifs to synergize bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
